molecular formula C12H13NO4 B14522056 Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate CAS No. 62516-17-0

Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate

Cat. No.: B14522056
CAS No.: 62516-17-0
M. Wt: 235.24 g/mol
InChI Key: HPZNNGYSWXIXCD-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate: A similar compound with a slightly different substitution pattern.

    Indole derivatives: Compounds with a similar fused ring system but different functional groups.

Uniqueness

Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62516-17-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-oxidofuro[3,2-c]pyridin-5-ium-3-carboxylate

InChI

InChI=1S/C12H13NO4/c1-4-16-12(14)11-8(3)17-10-5-7(2)13(15)6-9(10)11/h5-6H,4H2,1-3H3

InChI Key

HPZNNGYSWXIXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=[N+](C(=C2)C)[O-])C

Origin of Product

United States

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